5,6-Difluoro-4-methyl-8-nitroquinoline
Description
5,6-Difluoro-4-methyl-8-nitroquinoline is a nitroquinoline derivative characterized by fluorine substituents at positions 5 and 6, a methyl group at position 4, and a nitro group at position 6. Its synthesis likely involves multi-step reactions, including halogenation and nitration, as inferred from analogous procedures in . For example, nitroquinoline derivatives are typically synthesized via refluxing intermediates (e.g., 4-chloro-N-methylpicolinamide) with substituted phenols in chlorobenzene, followed by reduction using hydrazine hydrate and FeCl₃·6H₂O to yield amino intermediates .
Properties
Molecular Formula |
C10H6F2N2O2 |
|---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
5,6-difluoro-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H6F2N2O2/c1-5-2-3-13-10-7(14(15)16)4-6(11)9(12)8(5)10/h2-4H,1H3 |
InChI Key |
BWENUUVNYUEHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-4-methyl-8-nitroquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline at the 5-position, followed by nitration and methylation reactions . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-4-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.
Major Products:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted quinolines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 5,6-Difluoro-4-methyl-8-nitroquinoline is used as a building block in the synthesis of more complex fluorinated quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: The compound exhibits significant biological activity, including antibacterial and antiviral properties. It is used in the study of enzyme inhibition and as a probe in biological assays .
Medicine: Fluorinated quinolines, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases .
Industry: The compound finds applications in the development of new materials, including liquid crystals and dyes. It is also used in the agricultural industry as a component of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5,6-Difluoro-4-methyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, leading to increased potency and selectivity . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural differences between 5,6-Difluoro-4-methyl-8-nitroquinoline and its analogues are outlined below:
| Compound Name | Substituents (Positions) | Key Functional Groups | Likely LogP* | Solubility Trends |
|---|---|---|---|---|
| This compound | 4-Me, 5-F, 6-F, 8-NO₂ | Fluorine, Methyl, Nitro | ~2.8–3.2 | Low (due to hydrophobicity) |
| 5,6-Dimethoxy-8-nitroquinoline | 5-MeO, 6-MeO, 8-NO₂ | Methoxy, Nitro | ~1.5–2.0 | Moderate (polar methoxy) |
| 8-Nitroquinoline | 8-NO₂ | Nitro | ~1.2–1.5 | Moderate |
*LogP values estimated based on substituent contributions.
- Fluorine vs. Methoxy Groups: The fluorine atoms in this compound increase electronegativity and lipophilicity compared to methoxy groups in 5,6-Dimethoxy-8-nitroquinoline. This enhances membrane permeability but reduces aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
